molecular formula C9H13NO2 B3876707 N-(sec-butyl)-2-furamide

N-(sec-butyl)-2-furamide

Cat. No. B3876707
M. Wt: 167.20 g/mol
InChI Key: SBXCRLMTSYIXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-furamide, also known as N-sec-butylisonicotinamide (SBI), is a synthetic compound that belongs to the class of nicotinamide derivatives. It has gained considerable attention in recent years due to its potential therapeutic applications. SBI has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of SBI is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. SBI has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
SBI has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. SBI has also been found to increase the levels of glutathione, a key antioxidant in the body, and to decrease the levels of reactive oxygen species (ROS), which are known to cause cellular damage.

Advantages and Limitations for Lab Experiments

SBI has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. It has been found to exhibit low toxicity and to have a good safety profile. However, one limitation of SBI is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on SBI. One area of interest is the development of SBI-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the investigation of the potential of SBI to enhance the efficacy of chemotherapy drugs in cancer treatment. Further studies are also needed to elucidate the exact mechanism of action of SBI and to optimize its therapeutic potential.

Scientific Research Applications

SBI has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. SBI has also been shown to have neuroprotective effects in models of Parkinson's disease and cerebral ischemia. In addition, SBI has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

N-butan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-7(2)10-9(11)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXCRLMTSYIXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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